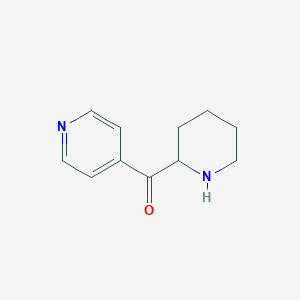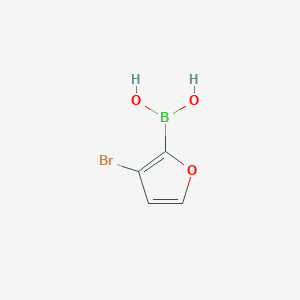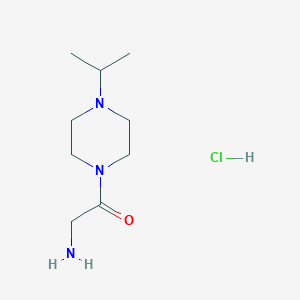
Piperidin-2-yl(pyridin-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperidin-2-yl(pyridin-4-yl)methanone is a heterocyclic compound that features a piperidine ring and a pyridine ring connected through a methanone group. This compound is of significant interest in organic chemistry and pharmaceutical research due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Piperidin-2-yl(pyridin-4-yl)methanone typically involves the reaction of piperidine derivatives with pyridine derivatives under specific conditions. One common method involves the use of Grignard reagents, where a piperidine derivative is reacted with a pyridine derivative in the presence of a suitable catalyst . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Análisis De Reacciones Químicas
Types of Reactions
Piperidin-2-yl(pyridin-4-yl)methanone can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Tetrahydrofuran (THF), methanol, ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield N-oxides, while reduction reactions produce reduced derivatives of the original compound .
Aplicaciones Científicas De Investigación
Piperidin-2-yl(pyridin-4-yl)methanone has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Piperidin-2-yl(pyridin-4-yl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain protein kinases by binding to their active sites, thereby blocking their function . This inhibition can lead to the modulation of various cellular pathways, which is of particular interest in the development of targeted therapies for diseases like cancer .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other heterocyclic molecules with piperidine and pyridine rings, such as:
Pyridin-4-yl(pyrimidin-4-yl)methanone: This compound has a similar structure but features a pyrimidine ring instead of a piperidine ring.
Piperidin-4-yl(pyridin-2-yl)methanone: This compound has the piperidine and pyridine rings in different positions, leading to different chemical properties.
Uniqueness
Piperidin-2-yl(pyridin-4-yl)methanone is unique due to its specific arrangement of the piperidine and pyridine rings, which imparts distinct chemical and biological properties. Its ability to interact with specific molecular targets makes it a valuable compound in medicinal chemistry and drug discovery .
Propiedades
Fórmula molecular |
C11H14N2O |
|---|---|
Peso molecular |
190.24 g/mol |
Nombre IUPAC |
piperidin-2-yl(pyridin-4-yl)methanone |
InChI |
InChI=1S/C11H14N2O/c14-11(9-4-7-12-8-5-9)10-3-1-2-6-13-10/h4-5,7-8,10,13H,1-3,6H2 |
Clave InChI |
PUAWZVABXRRQNZ-UHFFFAOYSA-N |
SMILES canónico |
C1CCNC(C1)C(=O)C2=CC=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![4,6-Dichlorothiazolo[5,4-c]pyridine](/img/structure/B12975152.png)

